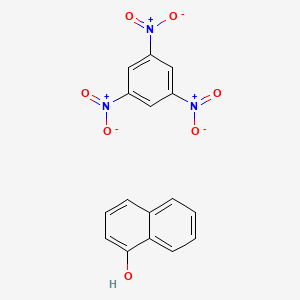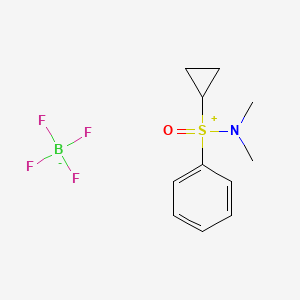
3-Ethylsulfanylhexanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethylsulfanylhexanal is an organic compound with the molecular formula C8H16OS It is an aldehyde with a sulfur-containing ethyl group attached to the third carbon of the hexanal chain
準備方法
Synthetic Routes and Reaction Conditions
3-Ethylsulfanylhexanal can be synthesized through several methods:
Thioetherification of Hexanal: One common method involves the reaction of hexanal with ethanethiol in the presence of a catalyst such as hydrochloric acid. The reaction proceeds via nucleophilic addition of the thiol to the aldehyde, followed by dehydration to form the thioether.
Oxidation of 3-Ethylsulfanylhexanol: Another method involves the oxidation of 3-ethylsulfanylhexanol using oxidizing agents such as pyridinium chlorochromate or Dess-Martin periodinane. This method is advantageous for its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of this compound typically involves the thioetherification method due to its simplicity and cost-effectiveness. The process is carried out in large reactors with continuous monitoring of reaction parameters to ensure high purity and yield.
化学反応の分析
Types of Reactions
3-Ethylsulfanylhexanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 3-ethylsulfanylhexanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 3-ethylsulfanylhexanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfur atom in the ethylsulfanyl group can undergo nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-Ethylsulfanylhexanoic acid.
Reduction: 3-Ethylsulfanylhexanol.
Substitution: Various alkylated thioethers.
科学的研究の応用
3-Ethylsulfanylhexanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe for studying enzyme-catalyzed oxidation and reduction reactions.
Medicine: It is investigated for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
作用機序
The mechanism of action of 3-ethylsulfanylhexanal involves its interaction with various molecular targets:
Oxidation: The aldehyde group is oxidized to a carboxylic acid, which can further participate in biochemical pathways.
Reduction: The aldehyde group is reduced to an alcohol, which can be involved in metabolic processes.
Substitution: The sulfur atom can undergo nucleophilic substitution, forming new compounds with different biological activities.
類似化合物との比較
Similar Compounds
3-Mercaptohexanal: Similar structure but with a thiol group instead of an ethylsulfanyl group.
3-Ethylthiohexanal: Similar structure but with a thioether group instead of an ethylsulfanyl group.
特性
CAS番号 |
51755-69-2 |
|---|---|
分子式 |
C8H16OS |
分子量 |
160.28 g/mol |
IUPAC名 |
3-ethylsulfanylhexanal |
InChI |
InChI=1S/C8H16OS/c1-3-5-8(6-7-9)10-4-2/h7-8H,3-6H2,1-2H3 |
InChIキー |
TXJDCLGEIKSOPV-UHFFFAOYSA-N |
正規SMILES |
CCCC(CC=O)SCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


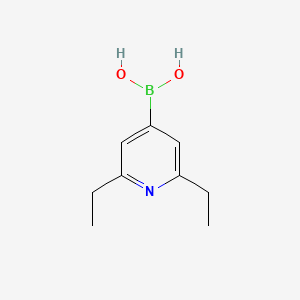
![2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine](/img/structure/B13998259.png)
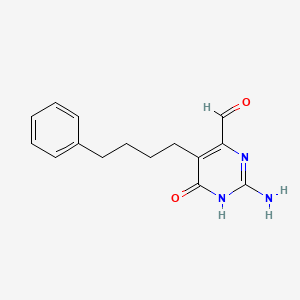
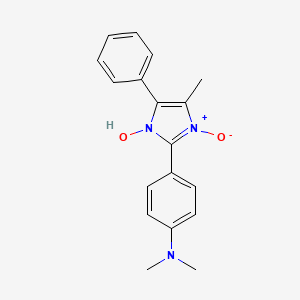
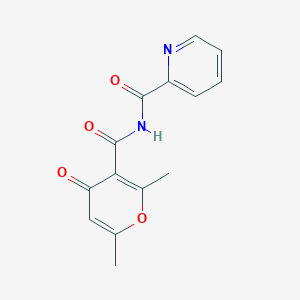
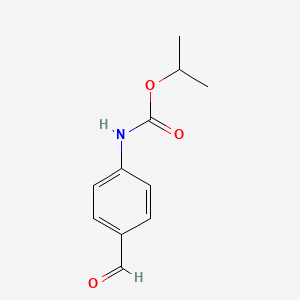
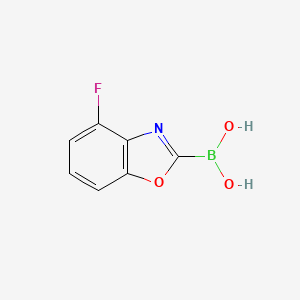
![Methyl 2-methylthio-1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B13998284.png)
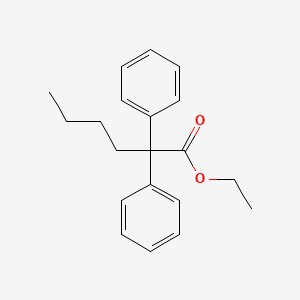
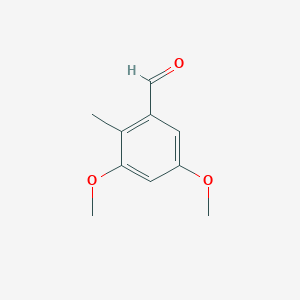
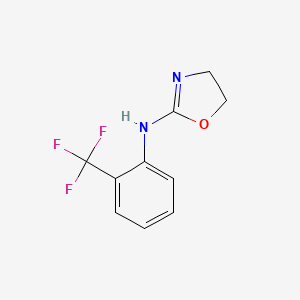
![Benzenepropanenitrile, a-[(3,4-dimethoxyphenyl)methyl]-3,4-dimethoxy-](/img/structure/B13998306.png)
